molecular formula C18H13N3O3S3 B3297777 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 896290-40-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B3297777
CAS No.: 896290-40-7
M. Wt: 415.5 g/mol
InChI Key: BSFMKPSSDOPIRC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with appropriate reagents to form the benzothiazole ring . The thiazole ring can be introduced through a series of reactions involving thiourea and α-haloketones . The final step involves the sulfonylation of the benzamide moiety using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-27(23,24)12-6-4-5-11(9-12)16(22)21-18-20-14(10-25-18)17-19-13-7-2-3-8-15(13)26-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMKPSSDOPIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

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